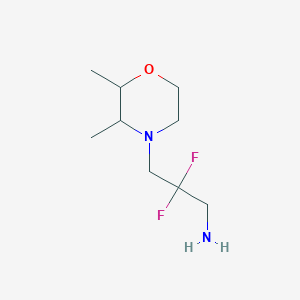
5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde: is a heterocyclic compound that contains both a thiazole and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with thiazole derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, 5-formylfurane-2-boronic acid can be reacted with thiazole derivatives in the presence of palladium diacetate and tri-tert-butylphosphonium tetrafluoroborate in dimethyl sulfoxide and water at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5-(1,3-Thiazol-4-YL)furan-2-carboxylic acid.
Reduction: 5-(1,3-Thiazol-4-YL)furan-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound has shown promise in the development of antitumor agents. Derivatives of this compound have been found to exhibit significant antitumor activity, making it a valuable scaffold in medicinal chemistry .
Industry: In the industrial sector, compounds containing thiazole and furan rings are used in the development of agrochemicals and materials with specific properties, such as improved stability and reactivity .
Mécanisme D'action
The mechanism of action of 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde and its derivatives often involves interaction with biological macromolecules such as DNA or proteins. For instance, some derivatives have been found to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of antitumor activity.
Comparaison Avec Des Composés Similaires
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde: This compound also contains a thiazole and furan ring and has been studied for its antitumor properties.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound has shown significant antibacterial activity.
Uniqueness: 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde is unique due to its specific combination of the thiazole and furan rings, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown superior antitumor activity compared to some well-known drugs like 5-fluorouracil and cisplatin .
Propriétés
Formule moléculaire |
C8H5NO2S |
|---|---|
Poids moléculaire |
179.20 g/mol |
Nom IUPAC |
5-(1,3-thiazol-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C8H5NO2S/c10-3-6-1-2-8(11-6)7-4-12-5-9-7/h1-5H |
Clé InChI |
HXLJEGPGKBPQCV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)C2=CSC=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




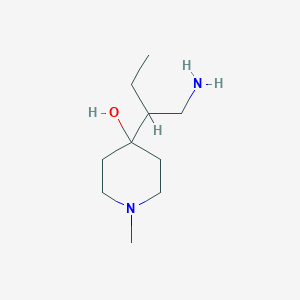
![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)

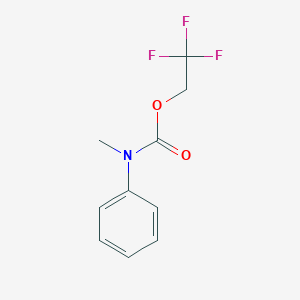
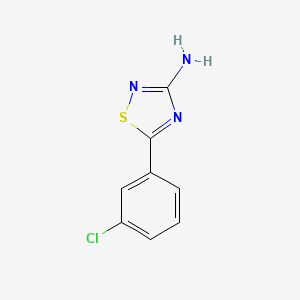
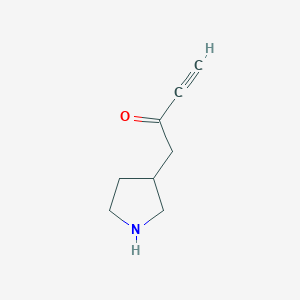

![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)
![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)

